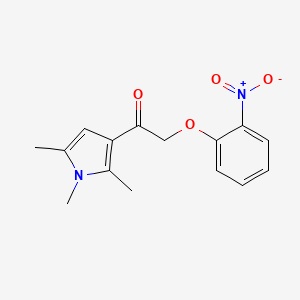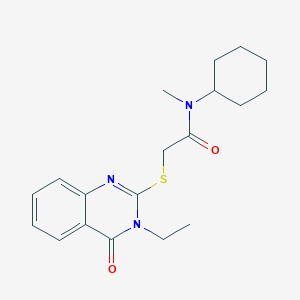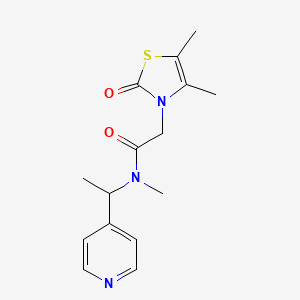![molecular formula C18H26N2O3 B7534248 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide, also known as MPB, is a synthetic compound that has been studied for its potential use in scientific research. MPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of certain enzymes. 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release, 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to have antioxidant properties and to inhibit the growth of cancer cells. 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has also been shown to have an effect on the immune system, modulating the production of cytokines and other immune system molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide in scientific research is its ability to modulate neurotransmitter release, which can be useful in studies of the central nervous system. However, one limitation of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide. One area of interest is in the study of its potential use in the treatment of cancer, as 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to inhibit the growth of cancer cells. Another area of interest is in the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide involves several steps, including the reaction of 2-methylbenzoyl chloride with piperidine to form 2-methyl-N-piperidin-4-ylbenzamide. This compound is then reacted with 2-propan-2-yloxyacetic acid to form the final product, 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide.
Applications De Recherche Scientifique
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of the central nervous system, as 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)23-12-17(21)20-10-8-15(9-11-20)19-18(22)16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBODRUOGHHLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)

![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)

![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)

